molecular formula C9H20O2S2 B8068061 s-Octyl methanesulfonothioate

s-Octyl methanesulfonothioate

Cat. No.: B8068061
M. Wt: 224.4 g/mol
InChI Key: GUSLRIQGBMUGPI-UHFFFAOYSA-N
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Description

s-Octyl methanesulfonothioate is an organic compound that belongs to the class of sulfonothioates. These compounds are characterized by the presence of a sulfonothioate group, which consists of a sulfur atom bonded to a sulfonyl group and an alkyl group. This compound is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of s-Octyl methanesulfonothioate typically involves the reaction of methanesulfonyl chloride with octyl mercaptan in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride. The general reaction scheme is as follows:

CH3SO2Cl+C8H17SHCH3SO2SC8H17+HCl\text{CH}_3\text{SO}_2\text{Cl} + \text{C}_8\text{H}_{17}\text{SH} \rightarrow \text{CH}_3\text{SO}_2\text{S}\text{C}_8\text{H}_{17} + \text{HCl} CH3​SO2​Cl+C8​H17​SH→CH3​SO2​SC8​H17​+HCl

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, and can improve the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

s-Octyl methanesulfonothioate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acids.

    Reduction: It can be reduced to form thiols.

    Substitution: The sulfonothioate group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophiles such as amines and alcohols can react with the sulfonothioate group.

Major Products Formed

    Oxidation: Sulfonic acids.

    Reduction: Thiols.

    Substitution: Various substituted sulfonothioates.

Scientific Research Applications

s-Octyl methanesulfonothioate has several applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis to introduce sulfonothioate groups into molecules.

    Biology: Employed in the study of enzyme mechanisms and protein modifications.

    Medicine: Investigated for its potential use in drug development and as a therapeutic agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of s-Octyl methanesulfonothioate involves the interaction of the sulfonothioate group with various molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on proteins and other biomolecules. This can lead to the modification of enzyme activity and protein function.

Comparison with Similar Compounds

Similar Compounds

  • s-Methyl methanesulfonothioate
  • s-Ethyl methanesulfonothioate
  • s-Propyl methanesulfonothioate

Uniqueness

s-Octyl methanesulfonothioate is unique due to its longer alkyl chain, which can influence its reactivity and solubility. This makes it suitable for specific applications where longer alkyl chains are required, such as in the modification of hydrophobic proteins or in the synthesis of surfactants.

Properties

IUPAC Name

methyl-octan-2-yloxy-oxo-sulfanylidene-λ6-sulfane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20O2S2/c1-4-5-6-7-8-9(2)11-13(3,10)12/h9H,4-8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUSLRIQGBMUGPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(C)OS(=O)(=S)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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